Mastoparan X
Overview
Description
Mastoparan X is a tetradecapeptide from wasp venom . It’s a GTP-binding regulatory protein (G protein)-activating peptide . It has a variety of biological effects, including mast cell degranulation, activation of protein G, and antimicrobial and anticancer activities .
Synthesis Analysis
Mastoparan X is a peptide toxin from wasp venom . It was originally described for promoting degranulation and the release of histamine in mast cells . The inclusion of an isoleucine and an arginine residue at positions 5 and 8 respectively [I5, R8], dramatically reduced the toxicity of mastoparan, turning it into a potentially valuable drug for fighting infectious disease .Molecular Structure Analysis
The structure of mastoparan-X (MP-X), a G-protein activating peptide from wasp venom, in the state tightly bound to anionic phospholipid bilayers was determined by solid-state NMR spectroscopy . Peptide MP-X in the bilayer-bound state formed an amphiphilic alpha-helix for residues Trp3-Leu14 and adopted an extended conformation for Asn2 .Chemical Reactions Analysis
Mastoparans have a wide variety of biological effects, including activation of protein G (Higashijima et al., 1988), phospholipase A 2, C, and D activation (Cho et al., 1995; Himbergen et al., 1999), serotonin and insulin release (Ozaki et al., 1990), antimicrobial, hemolytic, and anticancer activities (Park et al., 1995; Yamada et al., 2005; Rangel et al., 2011; Wang et al., 2014; de Azevedo et al., 2015) .Physical And Chemical Properties Analysis
Mastoparan X has the formula C73H126N20O15S and a molecular weight of 1555.97 . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Antitumor Activity
Mastoparan X, derived from wasp venom, has been found to induce apoptosis in melanoma cells through the mitochondrial apoptosis pathway. This includes the Annexin V-FITC/PI assay, loss of mitochondrial membrane potential, generation of reactive oxygen species, DNA degradation, and cell death signaling. In vivo studies on mice have shown that Mastoparan X can reduce the growth of subcutaneous melanoma and increase survival, highlighting its potential in cancer therapy (Azevedo et al., 2015).
Antimicrobial Activities
Mastoparan X and its variants exhibit significant antimicrobial activities. For example, a study on mastoparan V1 (MP-V1) from Vespula vulgaris showed it has a distinct amino acid sequence from typical mastoparans and demonstrated superior antimicrobial activities against pathogens like Streptococcus mutans and Salmonella enterica. This suggests its potential application in developing antimicrobial drugs (Kim et al., 2016).
Antifungal Activity
Mastoparans, including Mastoparan X, have shown significant antifungal activity. A study focusing on the mastoparan Polybia-MPII isolated from Pseudopolybia vespiceps demonstrated its efficacy against fungi like Candida albicans and Cryptococcus neoformans. This highlights the potential of Mastoparan X and its analogs in treating fungal infections (Silva et al., 2017).
Interaction with Cell Membranes
Mastoparan X has been studied for its interaction with cell membranes, which is crucial for its biological activity. For instance, studies have shown that Mastoparan X forms a well-structured amphipathic alpha-helix in bicelles, with different orientations and effects on zwitterionic and anionic bicelles. This understanding is important for comprehending its mode of action and potential therapeutic applications (Whiles et al., 2001).
Insulin Secretion Stimulation
Mastoparan X has been found to stimulate insulin secretion from pancreatic beta-cells in a GTP-dependent manner. This action involves the Rho family GTP-binding protein Cdc42, which suggests that Mastoparan X could play a role in regulating insulin release, potentially offering a new approach for diabetes treatment (Daniel et al., 2002).
Safety And Hazards
Future Directions
Mastoparan X has shown promise in the treatment of intestinal inflammation and the regulation of the gut microbiota . It has been found to alleviate Enterohemorrhagic Escherichia coli–Induced Intestinal Inflammation and regulate the Gut Microbiota . This provides a new perspective regarding the prevention of enteritis and maintenance of intestinal homeostasis .
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H126N20O15S/c1-13-41(7)59(78)72(107)92-56(36-57(77)94)71(106)91-55(35-46-37-80-48-24-16-15-23-47(46)48)70(105)87-49(25-17-20-29-74)65(100)81-38-58(95)93-60(42(8)14-2)73(108)84-43(9)62(97)82-44(10)63(98)86-52(28-32-109-12)66(101)83-45(11)64(99)85-50(26-18-21-30-75)67(102)88-51(27-19-22-31-76)68(103)90-54(34-40(5)6)69(104)89-53(61(79)96)33-39(3)4/h15-16,23-24,37,39-45,49-56,59-60,80H,13-14,17-22,25-36,38,74-76,78H2,1-12H3,(H2,77,94)(H2,79,96)(H,81,100)(H,82,97)(H,83,101)(H,84,108)(H,85,99)(H,86,98)(H,87,105)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,107)(H,93,95)/t41-,42-,43-,44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKBFOGJAVCAL-MRBAVNCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H126N20O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1556.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mastoparan X | |
CAS RN |
72093-22-2 | |
Record name | 72093-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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